![molecular formula C15H12FN3O2 B2855556 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034486-89-8](/img/structure/B2855556.png)

3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

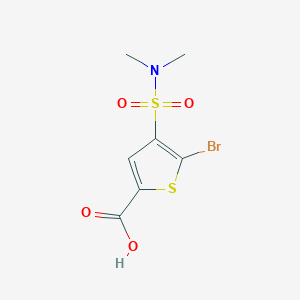

“3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound with the molecular formula C17H15FN4O2 . It is a derivative of pyrazolo[1,5-a]pyridine, a class of compounds known for their biological activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives, such as “3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide”, often involves scaffold hopping and computer-aided drug design . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Molecular Structure Analysis

The molecular structure of “3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 13C NMR and 19F NMR can provide information about the carbon and fluorine environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds can be complex. For example, the cyclocondensation occurs by a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” can be determined using various analytical techniques. For example, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent . Derivatives of the pyrazolo[1,5-a]pyridine moiety have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) . The introduction of specific functional groups to the core structure can enhance its activity, making it a valuable candidate for drug development in TB treatment.

Cancer Research

In the realm of oncology , compounds with the pyrazolo[1,5-a]pyridin-5-yl moiety are being explored for their anticancer properties. Some derivatives have demonstrated inhibitory activity against various cancer cell lines, indicating their potential use in cancer therapy . The ability to modify the core structure allows for the optimization of its anticancer activity.

Fluorescent Probes

The structural framework of this compound lends itself to the development of fluorescent probes . Such probes are essential tools in biological research for studying cell dynamics, acting as chemosensors, and tracking the progress of organic materials . The electron-donating and electron-withdrawing groups within the compound can be altered to tune its photophysical properties for specific applications.

Drug Discovery

In drug discovery , the pyrazolo[1,5-a]pyridin-5-yl moiety is a key scaffold for the synthesis of new therapeutic agents. Its versatility allows for the creation of compounds with a wide range of biological activities, including kinase inhibition, which is crucial in the development of targeted therapies .

Synthetic Methodology

The compound’s synthesis involves advanced synthetic methodologies that enable the creation of diverse derivatives. These methods are crucial for assembling the pyrazolopyridine system and exploring its various applications in medicinal chemistry . The synthetic routes often allow for regioselective modifications, providing a pathway to a multitude of potential pharmacologically active compounds.

Optical Applications

Lastly, the compound’s core structure is suitable for optical applications . Its derivatives can be used to design solid-state emitters with tunable emission intensities, which are comparable to commercial probes used in materials science and bioimaging . The ability to modify its electronic structure makes it a strategic compound for developing new materials with desired optical properties.

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis within cells . This suggests that 3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide may interact with its target in a similar manner.

Biochemical Pathways

Given the potential target of cdk2, it can be inferred that the compound may impact pathways related to cell cycle regulation and apoptosis .

Future Directions

The future directions for research on “3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” and similar compounds could involve further exploration of their potential as inhibitors of various biological targets, such as TRKs . Additionally, new synthetic strategies and approaches to these compounds could be developed .

properties

IUPAC Name |

3-fluoro-4-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c1-21-14-3-2-10(8-13(14)16)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJKNJSEQGEHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)

![N-cyclopentyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2855488.png)

![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2855489.png)

![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)

![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl](/img/structure/B2855492.png)

![2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide](/img/structure/B2855494.png)